DNA Gyrase Inhibition: 5,6,7,8-Tetrahydroquinazoline Scaffold Delivers Low Nanomolar Potency After Optimization, Comparable to 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole
In a direct comparative scaffold screen, both the 5,6,7,8-tetrahydroquinazoline and 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffolds were identified as low micromolar inhibitors of Escherichia coli DNA gyrase from a library of marine alkaloid oroidin analogues [1]. Structure-based optimization of the tetrahydroquinazoline series resulted in low nanomolar E. coli DNA gyrase inhibitors, with some compounds also exhibiting micromolar inhibition of E. coli topoisomerase IV and Staphylococcus aureus homologues [1]. The best compound from the optimized series, (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine (18a), displayed an IC₅₀ of 450 nM against E. coli DNA gyrase [2]. Some tetrahydroquinazoline-based compounds possessed modest antibacterial activity against Gram-positive bacterial strains, while evaluation against wild-type, impA, and ΔtolC E. coli strains indicated they are efflux pump substrates and/or lack optimal physicochemical properties for cell wall penetration [1].
| Evidence Dimension | E. coli DNA gyrase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Initial hits: low micromolar range; after optimization: low nanomolar range; best compound (18a) IC₅₀ = 450 nM [2] |
| Comparator Or Baseline | 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold: initial hits also low micromolar; both scaffolds yielded low nanomolar inhibitors after optimization [1] |
| Quantified Difference | Both scaffolds achieved comparable nanomolar-range potency after optimization; tetrahydroquinazoline-based compounds additionally inhibited E. coli topoisomerase IV at micromolar concentrations [1] |
| Conditions | In vitro enzyme inhibition assay against Escherichia coli DNA gyrase and topoisomerase IV; antibacterial susceptibility testing against Gram-positive strains and E. coli efflux mutants [1] |
Why This Matters
The tetrahydroquinazoline scaffold is a validated starting point for dual DNA gyrase/topoisomerase IV inhibitor programs, with optimization potential proven to reach nanomolar potency—comparable to the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold but offering distinct synthetic handles for diversification (four points of diversification, as demonstrated by Jardner et al. 2024) [1][3].
- [1] Tomašič T, et al. Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Journal of Medicinal Chemistry. 2015;58(14):5501-5521. DOI: 10.1021/acs.jmedchem.5b00489. View Source
- [2] Tomašič T, et al. IC₅₀ data for compound 18a (450 nM) reported in the same study, available via COBISS+ repository and PubMed. View Source
- [3] Jardner J, et al. Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry. 2024. Four points of diversification (RA-RD) demonstrated. View Source
